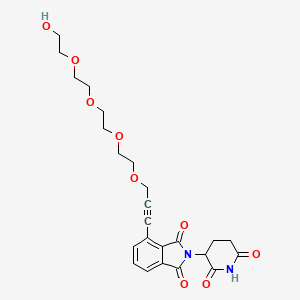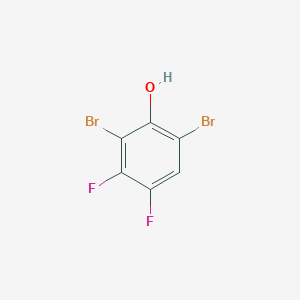
2,6-Dibromo-3,4-difluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3,4-difluorophenol: is an organic compound that belongs to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms, two fluorine atoms, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,4-difluorophenol typically involves the electrophilic halogenation of phenol with bromine and fluorine sources. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-3,4-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, solvents like ethanol or water, temperatures ranging from 50-100°C.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran, temperatures ranging from -20-25°C.
Major Products Formed:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of 2,6-dibromo-3,4-difluorobenzaldehyde or 2,6-dibromo-3,4-difluorobenzoic acid.
Reduction: Formation of dehalogenated phenols or partially reduced intermediates.
Applications De Recherche Scientifique
Chemistry: 2,6-Dibromo-3,4-difluorophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It helps in understanding the interactions between halogenated compounds and biological macromolecules .
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of flame retardants and other protective coatings .
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3,4-difluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 2,3-Difluorophenol
- 4,6-Dibromo-2,3-difluorophenol
Comparison: 2,6-Dibromo-3,4-difluorophenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, compared to other bromophenols or difluorophenols. The specific arrangement of substituents also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H2Br2F2O |
|---|---|
Poids moléculaire |
287.88 g/mol |
Nom IUPAC |
2,6-dibromo-3,4-difluorophenol |
InChI |
InChI=1S/C6H2Br2F2O/c7-2-1-3(9)5(10)4(8)6(2)11/h1,11H |
Clé InChI |
CKKYYQDQIYNXOY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)O)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)
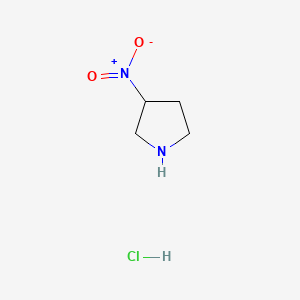
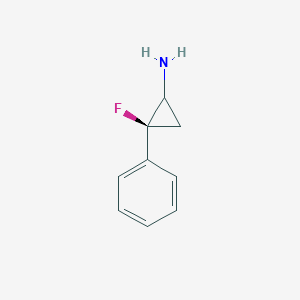
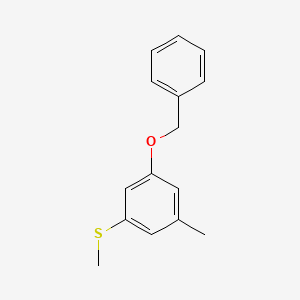
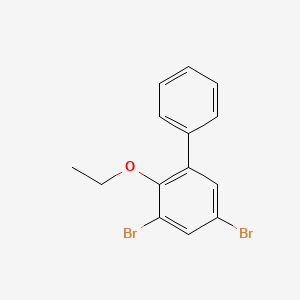
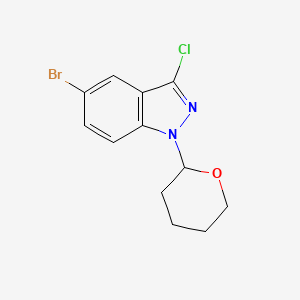
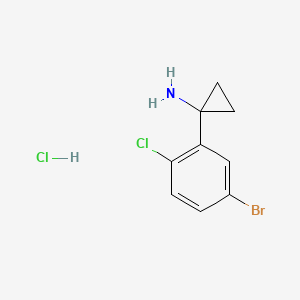
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)
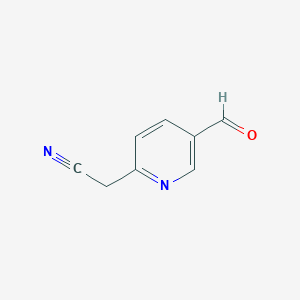
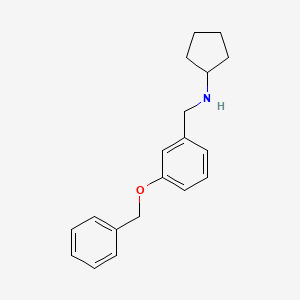
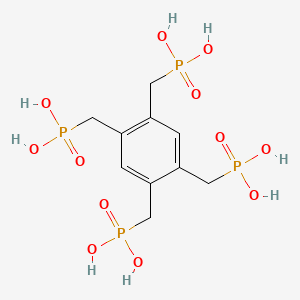
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
